molecular formula C19H16N6O2 B2541116 2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide CAS No. 892476-76-5

2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide

Cat. No. B2541116
CAS RN: 892476-76-5
M. Wt: 360.377
InChI Key: XRTGMBVJARFBKO-UHFFFAOYSA-N
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Description

The compound “2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide” belongs to the class of triazolo[4,5-d]pyrimidines . These compounds are known for their diverse biological activities .


Synthesis Analysis

The synthesis of similar triazolo[4,5-d]pyrimidines involves the reaction of 7-chloro-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with aromatic aldehydes in the presence of sodium hydride . The reaction of these compounds with sodium hydroxide in dimethyl sulfoxide (DMSO) results in aryl migration, followed by oxidative decarboxylation .


Molecular Structure Analysis

The molecular structure of these compounds involves a triazolo[4,5-d]pyrimidine core with various substituents at different positions . The exact structure of the specific compound you mentioned would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Triazolo[4,5-d]pyrimidines can undergo various chemical reactions. For instance, the reaction of these compounds with sodium hydroxide in DMSO can result in aryl migration . They can also react with sodium hydride to undergo aromatization .

Scientific Research Applications

Antiproliferative Agents

Some derivatives of the [1,2,3]triazolo[4,5-d]pyrimidine class have shown potent antiproliferative activity against several cancer cell lines . For instance, a compound synthesized with a hydrazone moiety demonstrated significant antiproliferative activity and good selectivity between cancer and normal cells .

Anticancer Applications

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been used in the design of new LSD1 inhibitors, which are potential anticancer agents . Docking studies have indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of these inhibitors .

Synthesis of New Heterocyclic Systems

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been used in the synthesis of new heterocyclic systems . For example, the synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, a new heterocyclic system, was achieved in a good yield using a retro Diels–Alder (RDA) procedure .

Antimicrobial Applications

Derivatives of the [1,2,3]triazolo[4,5-d]pyrimidine class have shown diverse pharmacological activities, including antimicrobial properties . These compounds can potentially be used in the treatment of various bacterial and viral infections .

Analgesic and Anti-inflammatory Applications

The [1,2,3]triazolo[4,5-d]pyrimidine derivatives have also demonstrated analgesic and anti-inflammatory activities . This suggests potential applications in the management of pain and inflammation .

Enzyme Inhibitors

These compounds have shown potential as enzyme inhibitors, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors . This opens up possibilities for their use in various therapeutic areas .

Future Directions

The future directions for research on these compounds could include further exploration of their synthesis, characterization of their physical and chemical properties, investigation of their biological activities, and assessment of their safety and potential applications .

properties

IUPAC Name

N-(4-methylphenyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2/c1-13-7-9-14(10-8-13)21-16(26)11-24-12-20-18-17(19(24)27)22-23-25(18)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTGMBVJARFBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide

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